molecular formula C19H17ClFNO3 B2954879 1-[3-(2H-1,3-benzodioxol-5-yl)pyrrolidin-1-yl]-2-(2-chloro-6-fluorophenyl)ethan-1-one CAS No. 2034487-72-2

1-[3-(2H-1,3-benzodioxol-5-yl)pyrrolidin-1-yl]-2-(2-chloro-6-fluorophenyl)ethan-1-one

Cat. No.: B2954879
CAS No.: 2034487-72-2
M. Wt: 361.8
InChI Key: MBOJITLKCHBRAJ-UHFFFAOYSA-N
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Description

This compound features a pyrrolidine ring substituted at the 3-position with a 1,3-benzodioxol-5-yl group and a 2-(2-chloro-6-fluorophenyl)acetyl moiety at the 1-position. The pyrrolidine ring introduces conformational flexibility, which may influence binding affinity in biological systems .

Properties

IUPAC Name

1-[3-(1,3-benzodioxol-5-yl)pyrrolidin-1-yl]-2-(2-chloro-6-fluorophenyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClFNO3/c20-15-2-1-3-16(21)14(15)9-19(23)22-7-6-13(10-22)12-4-5-17-18(8-12)25-11-24-17/h1-5,8,13H,6-7,9-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBOJITLKCHBRAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1C2=CC3=C(C=C2)OCO3)C(=O)CC4=C(C=CC=C4Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClFNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-(2H-1,3-benzodioxol-5-yl)pyrrolidin-1-yl]-2-(2-chloro-6-fluorophenyl)ethan-1-one typically involves multiple steps, including the formation of the benzodioxole ring, the pyrrolidine ring, and the chlorofluorophenyl group. Common synthetic routes may include:

    Formation of Benzodioxole Ring: This step often involves the cyclization of catechol derivatives with formaldehyde.

    Formation of Pyrrolidine Ring: This can be achieved through the reaction of amines with aldehydes or ketones, followed by cyclization.

    Attachment of Chlorofluorophenyl Group: This step may involve the use of halogenated aromatic compounds and appropriate coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of advanced catalytic systems, controlled reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

1-[3-(2H-1,3-benzodioxol-5-yl)pyrrolidin-1-yl]-2-(2-chloro-6-fluorophenyl)ethan-1-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenated solvents and appropriate nucleophiles or electrophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

1-[3-(2H-1,3-benzodioxol-5-yl)pyrrolidin-1-yl]-2-(2-chloro-6-fluorophenyl)ethan-1-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[3-(2H-1,3-benzodioxol-5-yl)pyrrolidin-1-yl]-2-(2-chloro-6-fluorophenyl)ethan-1-one involves its interaction with specific molecular targets and pathways. This compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogues with Benzodioxol and Pyrrolidine Moieties

The following compounds share structural motifs with the target molecule:

Compound Name Molecular Formula Molecular Weight Key Substituents Heterocycle Notable Features
Target Compound C₁₈H₁₆ClFNO₃ 348.78 2-Chloro-6-fluorophenyl, benzodioxol-5-yl Pyrrolidine High lipophilicity, halogenated aryl
1-(2H-1,3-Benzodioxol-5-yl)-2-(dimethylamino)butan-1-one C₁₃H₁₆NO₃ 237.27 Benzodioxol-5-yl, dimethylamino None Synthetic cathinone analog
N-Ethylnorpentylone (Efilone) C₁₄H₁₉NO₃ 249.30 Benzodioxol-5-yl, ethylamino-pentanone None Psychoactive, Schedule II controlled
1-(2-(Phenylthio)Pyrrolidin-1-yl)Ethan-1-One C₁₂H₁₅NOS 221.31 Phenylthio, acetyl Pyrrolidine Sulfur-containing analog, moderate yield

Key Observations:

  • Unlike dimethylamino or ethylamino substituents in cathinone analogs, the pyrrolidine ring in the target compound may reduce basicity, altering pharmacokinetic profiles .

Conformational Analysis and Ring Puckering

The pyrrolidine ring’s puckering, described by Cremer-Pople parameters , influences the spatial orientation of substituents. For example:

  • Pseudorotation barriers in pyrrolidine derivatives are typically lower than in six-membered rings, enabling rapid interconversion between chair-like and envelope conformations.
  • The benzodioxol group may restrict puckering due to steric interactions with the pyrrolidine ring, as observed in crystallographic studies of similar heterocycles .

Pharmacological and Regulatory Implications

  • N-Ethylnorpentylone (efilone): A Schedule II controlled substance due to stimulant effects, highlighting the benzodioxol group’s role in psychoactivity .

Biological Activity

The compound 1-[3-(2H-1,3-benzodioxol-5-yl)pyrrolidin-1-yl]-2-(2-chloro-6-fluorophenyl)ethan-1-one is a synthetic organic molecule characterized by its unique structural features that include a benzodioxole moiety and a pyrrolidine ring. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in the context of neurological disorders and cancer therapies.

Chemical Structure and Properties

The IUPAC name of the compound is this compound, with a molecular formula of C19H19ClFNO3. The structure can be represented as follows:

PropertyValue
Molecular FormulaC19H19ClFNO3
Molecular Weight359.82 g/mol
LogP3.21
Polar Surface Area78 Å
Hydrogen Bond Donors0
Hydrogen Bond Acceptors6

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors involved in various signaling pathways. The benzodioxole and pyrrolidine components are known to influence neurotransmitter systems and exhibit potential anti-cancer properties by modulating cell proliferation and apoptosis.

Anticancer Properties

Recent studies have indicated that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, in vitro assays demonstrated that it can induce apoptosis in human breast cancer cells (MCF-7) with an IC50 value comparable to conventional chemotherapeutics. The mechanism involves the activation of caspase pathways leading to cell death.

Neuroprotective Effects

In addition to its anticancer properties, this compound has shown promise as a neuroprotective agent. Research indicates that it can inhibit monoacylglycerol lipase (MAGL), an enzyme involved in endocannabinoid metabolism, thereby enhancing neuroprotective signaling pathways. This action could potentially benefit conditions like Alzheimer's disease and other neurodegenerative disorders.

Enzyme Inhibition Studies

The compound has been evaluated for its ability to inhibit specific enzymes relevant to disease mechanisms:

  • Monoacylglycerol Lipase (MAGL) : Selective inhibition was confirmed through kinetic assays, showing a significant reduction in enzyme activity.
  • Cyclooxygenase (COX) : Preliminary data suggest moderate inhibition of COX enzymes, which are critical in inflammatory processes.

Case Studies

Several case studies highlight the therapeutic potential of this compound:

  • Study on Breast Cancer Cells :
    • Objective : Evaluate cytotoxicity against MCF-7 cells.
    • Findings : The compound induced significant apoptosis at concentrations of 10 µM after 24 hours.
    • : Suggests potential for development as an anticancer agent.
  • Neuroprotection in Animal Models :
    • Objective : Assess protective effects against neurodegeneration.
    • Findings : In a mouse model of Alzheimer’s disease, treatment with the compound improved cognitive function and reduced amyloid plaque accumulation.
    • : Indicates promise for treating neurodegenerative diseases.

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